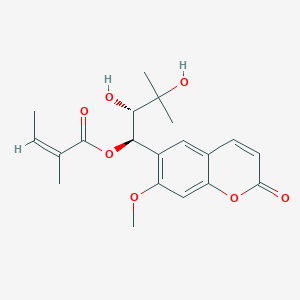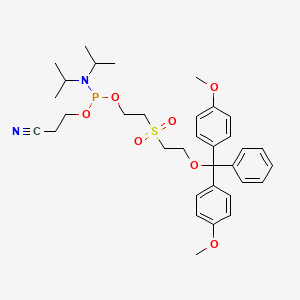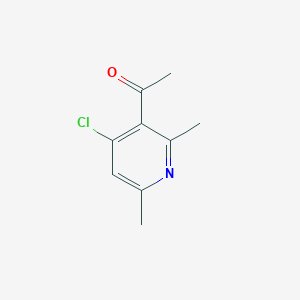![molecular formula C23H21FN4S B1640592 4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine](/img/structure/B1640592.png)
4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-p38 MAPK Inhibitor III is a methylsulfanylimidazole compound that specifically targets p38 mitogen-activated protein kinase (MAPK). It inhibits p38 MAPK with an in vitro half-maximal inhibitory concentration (IC50) of 0.90 µM . This compound is cell-permeable and has potent effects on cytokine release.
Preparation Methods
Synthetic Routes:
The synthetic route for (S)-p38 MAPK Inhibitor III involves the following steps:
Imidazole Formation: Start with 4-fluorophenyl-2-(methylthio)-1H-imidazole-4-carbonitrile as the precursor. React it with (1S)-1-phenylethylamine to form the imidazole ring.
Substitution: Introduce the fluorine atom by reacting the imidazole intermediate with an appropriate fluorinating agent.
Methylsulfanyl Group Addition: Add the methylsulfanyl group to the imidazole ring.
Purification: Purify the compound to obtain (S)-p38 MAPK Inhibitor III.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification processes.
Chemical Reactions Analysis
(S)-p38 MAPK Inhibitor III undergoes various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The imidazole ring can undergo substitution reactions.
Reduction: Reduction of functional groups may occur.
Common reagents include fluorinating agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
(S)-p38 MAPK Inhibitor III finds applications in:
Chemistry: Used as a tool compound to study p38 MAPK signaling pathways.
Biology: Investigated for its effects on cytokine release and cellular responses.
Medicine: Potential therapeutic applications in inflammatory diseases.
Industry: May serve as a lead compound for drug development.
Mechanism of Action
The compound inhibits p38 MAPK, a key regulator of cellular stress responses. It interferes with downstream signaling pathways, affecting cytokine production and immune responses. Molecular targets include p38α and p38β isoforms.
Comparison with Similar Compounds
(S)-p38 MAPK Inhibitor III stands out due to its specific targeting of p38 MAPK. Similar compounds include other p38 inhibitors like SB203580 and VX-745.
Remember that this information is based on published literature, and specific applications may vary. If you have further questions or need additional details, feel free to ask
!Image
Properties
Molecular Formula |
C23H21FN4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)/t15-/m0/s1 |
InChI Key |
VXPWQNBKEIVYIS-HNNXBMFYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


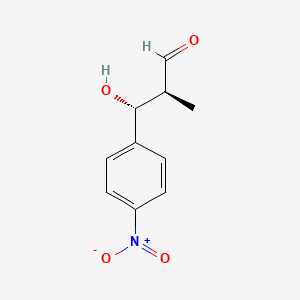
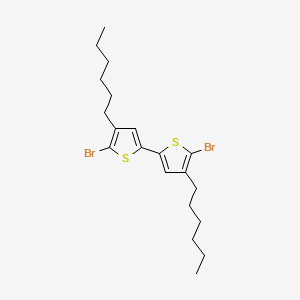


![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
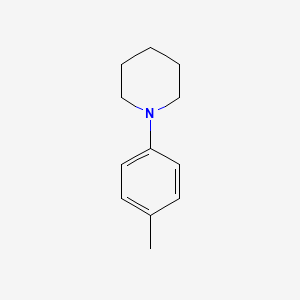

![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)
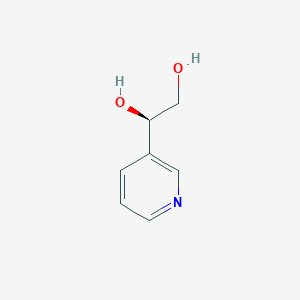
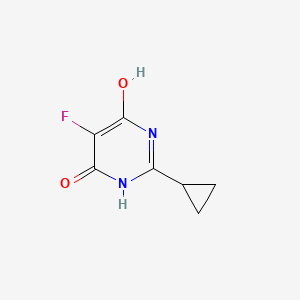
![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine](/img/structure/B1640544.png)
